molecular formula C7H14NO3P B2404224 1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid CAS No. 2490418-65-8

1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid

Cat. No. B2404224
CAS RN: 2490418-65-8
M. Wt: 191.167
InChI Key: NWSQSEZZLSNTNN-UHFFFAOYSA-N
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Description

“1-(Dimethylphosphorylmethyl)azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 191.17 . Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research .


Synthesis Analysis

The synthesis of azetidines is an important yet undeveloped research area . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . A substrate like this can be readily functionalized via enolization at the 3-position in the presence of LDA .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14NO3P/c1-12(2,11)5-8-3-6(4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This indicates the molecular structure of the compound.

It has a molecular weight of 191.17 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application in Food Chain Analysis

Azetidine-2-carboxylic acid, closely related to the compound , is present in sugar beets and table beets (Beta vulgaris). Its presence in the food chain, particularly in sugar beet byproducts fed to farm animals, has been a subject of research. This research is significant as it explores the incorporation of non-protein amino acids like Azetidine-2-carboxylic acid into proteins in place of proline, which can lead to toxic effects and congenital malformations (Rubenstein et al., 2009).

Influence on Ion Transport in Plants

Studies have utilized Azetidine-2-carboxylic acid to investigate the relationship between protein synthesis and ion transport in plants. This research reveals that Azetidine-2-carboxylic acid, used as a proline analog, can inhibit the release of ions to the xylem of excised barley roots and intact plants. Such studies are crucial for understanding the intricate processes of plant physiology and stress responses (Pitman et al., 1977).

Synthesis and Application in Peptide Research

Research into the synthesis of Azetidine-2-carboxylic acid and its analogs has been explored extensively. Efficient synthetic routes to these compounds have implications in peptide research and the study of protein conformation. These compounds are used as tools for studying the influence of conformation on peptide activity, providing insights into the structural requirements for biological activity (Futamura et al., 2005).

Role in Polymerization Processes

Azetidine and its derivatives have been investigated in the context of polymerization. Studies on the polymerization of azetidine under various conditions provide insights into the formation and structure of polymers containing azetidine units. This research is relevant for developing new materials with unique properties (Schacht & Goethals, 1974).

Potential in Medical Research

While the specific request was to exclude information related to drug use and side effects, it is noteworthy that azetidine derivatives have been explored in medical research, particularly in the context of liver fibrosis and radiosensitization in cancer treatments. These studies highlight the potential biomedical applications of azetidine compounds in therapeutic contexts (Rojkind, 1973).

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Future research may focus on developing new synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .

properties

IUPAC Name

1-(dimethylphosphorylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO3P/c1-12(2,11)5-8-3-6(4-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSQSEZZLSNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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